molecular formula C18H19N B1594368 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 38025-45-5

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1594368
CAS No.: 38025-45-5
M. Wt: 249.3 g/mol
InChI Key: MMHFZZRBVWLWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound known for its significant role in scientific research, particularly in the study of neurodegenerative diseases. This compound is structurally characterized by a tetrahydropyridine ring substituted with benzyl and phenyl groups. It has garnered attention due to its ability to induce Parkinsonian symptoms in animal models, making it a valuable tool for studying Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This interaction with MAO-B is a key aspect of its biochemical activity. MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .

Cellular Effects

The cellular effects of this compound are primarily observed in dopaminergic neurons. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, it blocks the mitochondrial complex I which leads to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by a rapid onset of Parkinsonism following injection . Over time, this leads to significant motor and non-motor dysfunction, including decreased locomotor activity and various mnemonic processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice, it has been used at a dosage of 20 mg/kg to induce Parkinson’s disease . The severity of symptoms and the extent of neuronal damage increase with higher doses .

Metabolic Pathways

The primary metabolic pathway of this compound involves its conversion to MPP+ by the enzyme MAO-B . This process occurs within glial cells, specifically astrocytes .

Transport and Distribution

This compound is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by MAO-B of glial cells .

Subcellular Localization

The subcellular localization of this compound and its metabolite MPP+ is primarily within dopaminergic neurons in the substantia nigra of the brain . Here, MPP+ interferes with complex I of the electron transport chain in the mitochondria, leading to cell death .

Preparation Methods

The synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

Scientific Research Applications

Pharmacological Applications

Cardiovascular Medicine
Research indicates that 1-Bn-4-Ph-THP exhibits inhibitory effects on blood platelet aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound's mechanism of action involves interactions with specific enzymes and receptors that play critical roles in cardiovascular health.

Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its role in inducing parkinsonism in animal models. Investigations into its pharmacological profile suggest that it may mitigate some neurotoxic effects associated with MPTP .

Antidepressant Activity
There is emerging evidence supporting the antidepressant-like effects of tetrahydropyridine derivatives. Studies have shown that these compounds can influence neurotransmitter systems related to mood regulation, potentially offering new avenues for treating depression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of 1-Bn-4-Ph-THP is crucial for optimizing its therapeutic potential. SAR studies have identified key structural features that influence its biological activity:

Structural Feature Impact on Activity
Benzyl GroupEnhances receptor binding affinity
Tetrahydropyridine RingCritical for neuroprotective effects
Phenyl SubstituentModulates pharmacokinetics and metabolism

These insights help guide the design of new derivatives with improved efficacy and safety profiles.

Case Studies

Several case studies highlight the applications of 1-Bn-4-Ph-THP:

  • Case Study 1: Cardiovascular Research
    A study demonstrated that treatment with 1-Bn-4-Ph-THP significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as a therapeutic agent for preventing thrombosis.
  • Case Study 2: Neuroprotection
    In animal models of Parkinson's disease, administration of the compound resulted in decreased neurodegeneration markers compared to controls, indicating its protective role against MPTP-induced toxicity .

Comparison with Similar Compounds

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:

Biological Activity

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (abbreviated as BPTP) is a chemical compound characterized by its tetrahydropyridine ring structure, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other biologically active molecules, particularly those related to dopaminergic activity, making it a candidate for investigating neuroprotective effects and implications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Properties

Research indicates that BPTP may exhibit neuroprotective properties , particularly in relation to oxidative stress and neuronal survival. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, enhancing dopaminergic activity in neuronal cultures . This modulation is crucial for understanding its potential therapeutic effects in treating conditions like Parkinson's disease.

Interaction with Dopamine Receptors

BPTP interacts with dopamine receptors, showing binding affinity that suggests it could influence dopaminergic signaling. For instance, one study reported that BPTP has an affinity for the human dopamine D2 receptor with a Ki value of 151 nM . This interaction is significant as it may help counteract the neurotoxic effects associated with dopaminergic neuron degeneration.

Comparative Analysis of Related Compounds

To better understand the uniqueness of BPTP, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable analogs:

Compound NameStructureUnique Features
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridineStructureContains a methyl group instead of a phenyl group; potential differences in biological activity.
4-PhenylpyridineStructureLacks the tetrahydro configuration; primarily studied for its electronic properties.
1-BenzylpiperidineStructureFeatures a piperidine ring instead; known for its psychoactive effects.

Case Studies and Research Findings

Several studies have explored the biological activity of BPTP:

  • Neurotoxicity Studies : Research has indicated that BPTP may share neurotoxic characteristics similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to damage dopaminergic neurons. The investigation into BPTP's mechanisms could provide insights into its safety and efficacy in therapeutic applications .
  • Oxidative Stress Mitigation : Experimental models suggest that BPTP may help mitigate oxidative stress in neuronal cells, thus promoting cell survival and potentially offering protective effects against neurodegenerative processes .
  • Binding Affinity Studies : Binding studies have demonstrated that BPTP interacts effectively with dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways .

Properties

IUPAC Name

1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFZZRBVWLWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340326
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-45-5
Record name 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,6-Tetrahydro-4-phenylpyridine (410 mg, 2.6 mmol), benzaldehyde (300 mg, 2.9 mmol), sodium triacetoxyborate (1.1 g, 5.2 mmol) and acetic acid (1.5 ml, 26 mmol) were stirred in dichloroethane at a room temperature for 14 hours. To the reaction solution was added ethyl acetate, and the resulting solution was washed with sodium hydroxide aqueous solution (1 N) and saturated brine and dried with anhydrous sodium sulfate. Then the solvent was evaporated under a reduced pressure. Thereafter, the resulting residue was separated and purified by a silica gel column chromatography to obtain 330 mg of the title compound (1.3 mmol, 45% in yield).
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium triacetoxyborate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

To a 4-mL vial, added 100 mg (0.28 mmol) (7) and 6 mg (0.0058 mmol) Pd2dba3-CHCl3. Next added 0.3 mL THF, 48 μL (0.43 mmol) iodobenzene, and finally 1.1 mL (1.1 mmol) TBAF solution (1M in THF). Let stir at room temperature for 18 hours. At the end of the reaction, added 200 μL triethylamine, let stir briefly, concentrated in vacuo, and purified the crude material directly by silica gel chromatography (automated column, 12 g SiO2, 0% to 20% EtOAc in hexanes gradient). Obtained 63 mg (90%) of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydro-pyridine as a yellow oil.
[Compound]
Name
( 7 )
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.